molecular formula C8H9BrCl3N B13485333 [(2-Bromo-3,5-dichlorophenyl)methyl](methyl)amine hydrochloride

[(2-Bromo-3,5-dichlorophenyl)methyl](methyl)amine hydrochloride

Cat. No.: B13485333
M. Wt: 305.4 g/mol
InChI Key: JZHCQEANDKNTPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-3,5-dichlorophenyl)methylamine hydrochloride is an organic compound that features a bromine and two chlorine atoms attached to a phenyl ring, with a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3,5-dichlorophenyl)methylamine hydrochloride typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired substitutions occur at the correct positions on the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the bromination and chlorination steps are carefully controlled. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3,5-dichlorophenyl)methylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary but often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

(2-Bromo-3,5-dichlorophenyl)methylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Bromo-3,5-dichlorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the methylamine group, allow the compound to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-3,5-dichlorophenyl)methylamine hydrochloride is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, combined with the methylamine group. This unique structure allows for specific interactions with molecular targets that may not be possible with other similar compounds.

Properties

Molecular Formula

C8H9BrCl3N

Molecular Weight

305.4 g/mol

IUPAC Name

1-(2-bromo-3,5-dichlorophenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C8H8BrCl2N.ClH/c1-12-4-5-2-6(10)3-7(11)8(5)9;/h2-3,12H,4H2,1H3;1H

InChI Key

JZHCQEANDKNTPI-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C(=CC(=C1)Cl)Cl)Br.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.